molecular formula C26H28N2O3S B12504176 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide

Cat. No.: B12504176
M. Wt: 448.6 g/mol
InChI Key: YUWNQOAYLUTJBR-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a dihydroisoquinoline moiety, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with an amine and a cyanide source to form an α-amino nitrile intermediate . This intermediate can then undergo further functionalization to introduce the sulfonamide and other substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Properties

Molecular Formula

C26H28N2O3S

Molecular Weight

448.6 g/mol

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C26H28N2O3S/c1-20-10-12-25(13-11-20)32(30,31)28(17-22-7-5-6-21(2)16-22)19-26(29)27-15-14-23-8-3-4-9-24(23)18-27/h3-13,16H,14-15,17-19H2,1-2H3

InChI Key

YUWNQOAYLUTJBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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